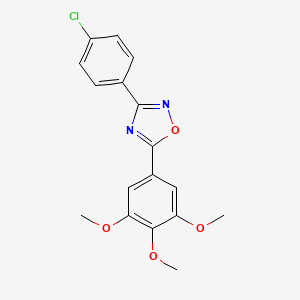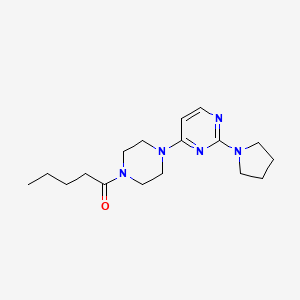![molecular formula C19H24ClN3O4 B5543609 methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)
methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate involves complex organic reactions, including condensation, cyclization, and functionalization of precursors. The synthetic approaches may involve starting from pipecolic acid derivatives or other cyclic amino acids, employing oxidative cyclization, and manipulating protective groups to achieve the desired spirocyclic structures (Martin‐Lopez & Bermejo, 1998). These methods highlight the versatility and complexity of synthesizing spirocyclic and diazaspiro compounds.
Molecular Structure Analysis
The molecular structure of compounds like methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate is characterized by the presence of a diazaspiro[4.5]decane core, often with substituents that influence their physical and chemical properties. Crystal structure analysis and X-ray diffraction studies provide insights into the conformation, bonding, and spatial arrangement of these molecules, revealing features such as planar furan rings, chair conformation cyclohexane rings, and the orientations of benzene rings (Wang et al., 2011).
Chemical Reactions and Properties
Spirocyclic compounds exhibit a range of chemical behaviors, including reactions specific to their functional groups, stereochemistry, and spirocyclic nature. The presence of azetidine, pyrrolidine, or other heterocyclic rings in the structure can enable reactions such as reductive amination, amidation, and cycloaddition, contributing to the diversity of chemical transformations these compounds can undergo (Smith et al., 2016).
Aplicaciones Científicas De Investigación
Spirolactams as Pseudopeptides
Spirolactams are synthesized as conformationally restricted pseudopeptides to serve as surrogates for Pro-Leu and Gly-Leu dipeptides, with applications in peptide synthesis. Their structure allows them to mimic gamma-turns or distorted type II beta-turns, demonstrating their utility in studying protein structures and functions (Fernandez et al., 2002).
Antihypertensive Activity
A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were prepared and evaluated for their antihypertensive activity, showcasing the potential therapeutic applications of these compounds in treating hypertension (Caroon et al., 1981).
Structural Analysis
The relative configurations of various 1,4-diazaspiro[4.5]decanes were determined using NMR and molecular modeling, contributing to the understanding of their three-dimensional structures and the impact on their chemical reactivity and interaction with biological targets (Guerrero-Alvarez et al., 2004).
Dipeptide Synthons
The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate demonstrated the creation of new dipeptide synthons, enabling the construction of complex peptides and highlighting the versatility of these spirocyclic compounds in peptide chemistry (Suter et al., 2000).
Catalyst-Free Synthesis of Spiro Heterocycles
An efficient, catalyst-free method for synthesizing nitrogen-containing spiro heterocycles via double Michael addition reactions was developed, offering a straightforward approach to generating complex spirocyclic structures useful in various synthetic and medicinal chemistry applications (Aggarwal et al., 2014).
Propiedades
IUPAC Name |
methyl 2-[[2-[(4-chlorophenyl)methyl]-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4/c1-27-17(25)11-21-18(26)22-8-6-19(7-9-22)10-16(24)23(13-19)12-14-2-4-15(20)5-3-14/h2-5H,6-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRWKBUAUQJKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)N1CCC2(CC1)CC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)
![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)
![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)



